methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a thiazole ring, a common structure in many biologically active molecules, and an ester functional group, which is often involved in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Protection and Deprotection Steps: Protecting groups may be used to prevent unwanted reactions at specific sites during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring could yield sulfoxides or sulfones, while reduction of the ester group would produce the corresponding alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development due to the presence of the thiazole ring, which is found in many pharmacologically active compounds.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The thiazole ring could play a crucial role in binding to the target site, while the ester group might influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.
Ester Compounds: Methyl acetate and ethyl propanoate.
Uniqueness
Methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate is unique due to its specific combination of a thiazole ring and an ester group, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H19NO5S |
---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate |
InChI |
InChI=1S/C11H19NO5S/c1-11(2,3)17-8-9(10(13)16-4)12-6-5-7-18(12,14)15/h5,7,9H,6,8H2,1-4H3/t9-/m0/s1 |
InChI Key |
LCEJEEYXEFKCCZ-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)OC)N1CC=CS1(=O)=O |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OC)N1CC=CS1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.